molecular formula C21H20N4O2S2 B2842910 4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 380342-22-3

4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No. B2842910
M. Wt: 424.54
InChI Key: LTYNJTVEPIWDOD-UHFFFAOYSA-N
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Description

The compound “4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one” is a complex organic molecule. It is related to the class of compounds known as pyrazolones . Pyrazolones and their derivatives have been tested against different biological diseases such as analgesic, anti-inflammatory, and anticancer activity .


Synthesis Analysis

The synthesis of related compounds involves the reaction of 4-aminoantipyrine with other reagents. For instance, the reaction of the amine group in 4-aminoantipyrine with a suitable aldehyde or ketone has produced different Schiff base derivatives . Moreover, thiourea derivatives of 4-aminoantipyrine have been reported in which the amine group is reacted with the isothiocyanate compounds to give the desired thiourea .


Molecular Structure Analysis

In the title compound, inversion-related molecules are linked together to form a dimer by N-H⋯O and C-H⋯O hydrogen bonds, generating two R (2) (1) (6) rings and one R (2) (2) (10) ring motif . An intermolecular C-H⋯O hydrogen bond connects the dimers to each other. An intramolecular C-H⋯O interaction occurs .


Chemical Reactions Analysis

The ethanolic solution of 4-(α-chloropropionyl)amino-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole (0.005 mol) and N,N-disubstituted dithiocarbamate (0.005 mol) was refluxed for 1 h. After evaporation of the solvent in vacuo, the product was washed with water and purified by recrystallization from ethanol .

Scientific Research Applications

Coordination with Metals

Research on heterocyclic derivatives similar to the queried compound has shown unusual coordination properties with metals, leading to the synthesis of novel transition and rare-earth metal complexes. These complexes have been studied using various spectroscopic techniques and theoretical modeling, highlighting their potential in material science and catalysis. The formation of these complexes involves distinct metal coordination modes, which may influence their magnetic and electronic properties, thus offering avenues for exploring new materials and catalysts (Kovalchukova et al., 2017).

Utility in Heterocyclic Synthesis

Compounds structurally related to the queried molecule serve as key intermediates in the synthesis of a wide range of heterocyclic derivatives, including pyrazoles, pyridines, and pyrimidines. These derivatives have been characterized by their structural and spectral data, pointing to their utility in developing novel organic compounds with potential applications in pharmaceuticals, agrochemicals, and dyes. The versatility of these compounds in heterocyclic synthesis underscores their importance in organic chemistry and drug discovery processes (Fadda et al., 2012).

Building Blocks for Highly Functionalised Heterocycles

The reactions of similar aminothiazoles have been reported to produce a variety of functionalized heterocycles. These reactions include Knoevenagel condensations and coupling with aromatic diazonium salts, demonstrating the potential of such compounds as versatile building blocks in synthetic organic chemistry. The products of these reactions have a range of applications, from materials science to the synthesis of biologically active molecules (Kaupp et al., 2003).

Metallosupramolecular Structures

Research into structurally related compounds has also led to the development of metallosupramolecular cages. These structures are formed through self-assembly processes involving the coordination of metal atoms with ligands derived from heterocyclic compounds. Such cages have potential applications in molecular recognition, catalysis, and the development of nanoscale materials (Hartshorn & Steel, 1997).

Future Directions

Future research could focus on further exploring the biological activities of this compound and its derivatives. This could include testing against different diseases and conditions, as well as further exploration of its mechanism of action .

properties

IUPAC Name

3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S2/c1-12-17(20(27)25(23(12)2)13-8-4-3-5-9-13)24-19(26)16-14-10-6-7-11-15(14)29-18(16)22-21(24)28/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYNJTVEPIWDOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C4=C(NC3=S)SC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

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